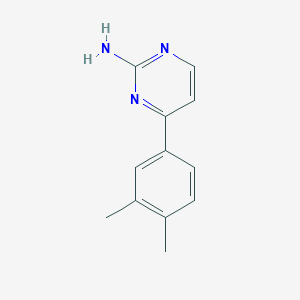

4-(3,4-Dimethylphenyl)pyrimidin-2-amine

Vue d'ensemble

Description

4-(3,4-Dimethylphenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidines, in general, are known to interact with their targets by inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines are known to affect various biochemical pathways related to inflammation .

Result of Action

Pyrimidines are known to exhibit anti-inflammatory effects .

Analyse Biochimique

Biochemical Properties

4-(3,4-Dimethylphenyl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication . The interaction between this compound and PLK4 involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing centriole duplication . This inhibition is significant in the context of cancer treatment, as PLK4 overexpression is often observed in various cancers .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In particular, it exhibits antiproliferative activity against breast cancer cells . The compound influences cell function by inhibiting PLK4, which leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PLK4. By binding to the active site of PLK4, the compound inhibits the enzyme’s activity, leading to the disruption of centriole duplication and cell cycle progression . This inhibition results in cell cycle arrest at the G0-G1 stage and induces apoptosis in cancer cells . The compound’s ability to inhibit PLK4 and its downstream effects on gene expression and cellular metabolism are key to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties suggest that this compound remains stable over extended periods, allowing for sustained inhibition of PLK4 and prolonged anticancer effects . Long-term studies have shown that the compound maintains its efficacy in inhibiting cancer cell proliferation and inducing apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 and reduces cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as PLK4 . The compound’s inhibition of PLK4 affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, the compound may undergo metabolic transformations in the liver, contributing to its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as cancer cells, where it exerts its inhibitory effects on PLK4 . The compound’s distribution is influenced by its physicochemical properties, including its molecular weight and solubility .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to the cytoplasm and nucleus, where it interacts with PLK4 and other biomolecules . This subcellular localization is critical for the compound’s ability to inhibit centriole duplication and induce apoptosis in cancer cells .

Activité Biologique

4-(3,4-Dimethylphenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry, where it has been investigated for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound's structure includes a pyrimidine ring substituted at the 4-position with a 3,4-dimethylphenyl group. This substitution pattern is critical as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biological pathways. The mechanism typically involves:

- Enzyme Inhibition : The compound may inhibit key enzymes associated with cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity that is crucial for cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various studies:

- Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell lines, with studies reporting IC50 values indicating effective cytotoxicity against leukemia and neuroblastoma cells. For instance, a derivative of this compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, indicating potent anticancer properties .

- Antimicrobial Properties :

- Investigations have also revealed its potential as an antimicrobial agent, suggesting that it could be effective against various bacterial strains .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives of this compound:

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical processes, often utilizing methods such as Buchwald-Hartwig amination for creating aryl-pyrimidine derivatives. The yields for these reactions can vary significantly based on reaction conditions and substituent groups .

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-(3,4-Dimethylphenyl)pyrimidin-2-amine.

Case Study: Cytotoxicity Evaluation

A study evaluated a series of 4-substituted pyrido[3,4-d]pyrimidine derivatives for their anticancer properties. The results indicated that certain compounds exhibited selective cytotoxicity against breast and renal cancer cell lines. Notably, compounds derived from similar scaffolds demonstrated significant activity against the UO-31 renal cancer cell line and MDA-MB-468 breast cancer cell line, suggesting that structural modifications can enhance potency against specific cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that substituents on the pyrimidine ring significantly impact biological activity. For instance, the presence of bulky groups like 3,4-dimethylphenyl enhances binding affinity to targets involved in tumor proliferation and survival pathways .

Other Pharmacological Activities

Beyond its anticancer applications, this compound may exhibit other pharmacological effects:

- Antimicrobial Activity : Pyrimidine derivatives have been reported to possess antimicrobial properties against various pathogens. The structural characteristics of this compound may contribute to its effectiveness against bacterial and fungal infections .

- Anti-inflammatory Effects : Some studies suggest that pyrimidine compounds can modulate inflammatory responses. This property could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Development

The synthesis of this compound typically involves palladium-catalyzed reactions or Buchwald-Hartwig amination protocols. These methods allow for the efficient generation of diverse analogs with varying substituents at the C-4 position of the pyrimidine ring .

Synthesis Example

A representative synthesis route includes:

- Formation of a common intermediate through nucleophilic substitution.

- Coupling with appropriate amines under optimized conditions to yield the target compound.

This synthetic flexibility facilitates the exploration of structure-activity relationships crucial for drug development.

Propriétés

IUPAC Name |

4-(3,4-dimethylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-3-4-10(7-9(8)2)11-5-6-14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBORFHJCDTQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.